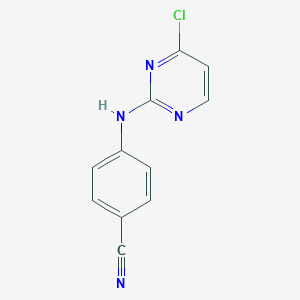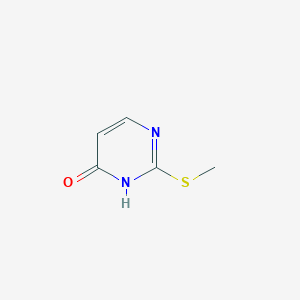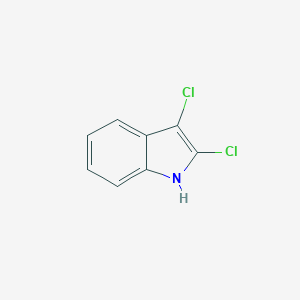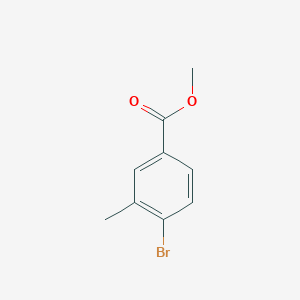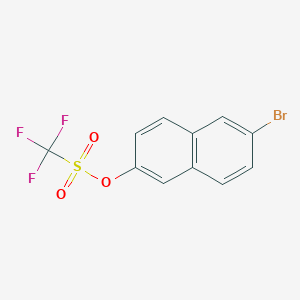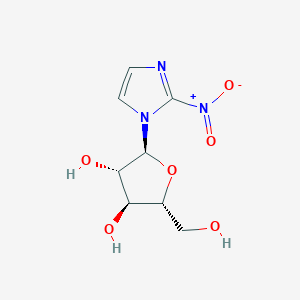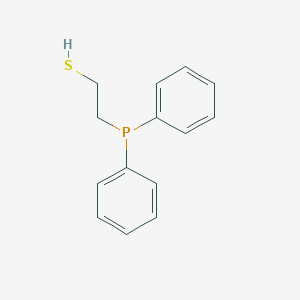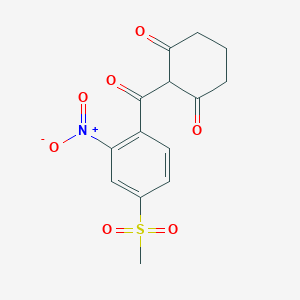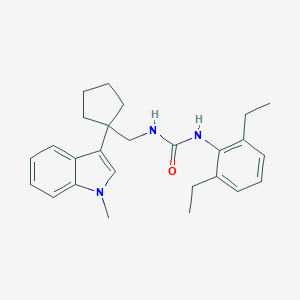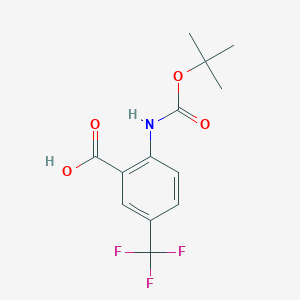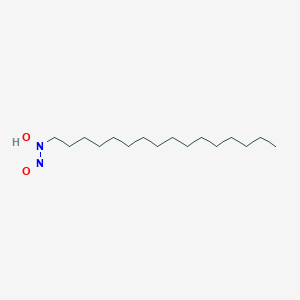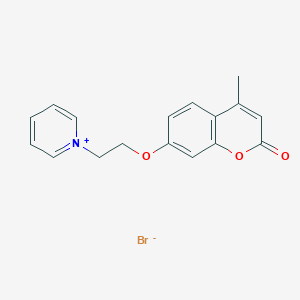
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide, also known as MBPEP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBPEP is a pyridinium salt derivative of the flavonoid compound, 7-hydroxycoumarin, and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism Of Action
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide acts as a selective negative allosteric modulator of mGluR5 receptors, which are G protein-coupled receptors that are widely expressed in the brain. By binding to the allosteric site on the receptor, 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide reduces the activity of mGluR5, leading to a decrease in the release of excitatory neurotransmitters such as glutamate. This results in a reduction in neuronal activity, which is thought to underlie its therapeutic effects.
Biochemical And Physiological Effects
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of mGluR5 activity, the reduction of glutamate release, and the modulation of synaptic plasticity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been shown to have a neuroprotective effect, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide is its selectivity for mGluR5 receptors, which allows for targeted modulation of neuronal activity. It also has a good safety profile and is well-tolerated in animal models. However, one limitation of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide is its relatively short half-life, which may limit its therapeutic potential. In addition, further studies are needed to determine its efficacy and safety in human subjects.
Future Directions
There are several potential future directions for research on 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide. One area of interest is the development of more potent and selective mGluR5 antagonists, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide in the treatment of other neurological disorders, such as schizophrenia and autism. Finally, further studies are needed to determine the safety and efficacy of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide in human subjects, which may pave the way for its use as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide is a multi-step process that involves the reaction of 7-hydroxycoumarin with pyridine to form the intermediate compound, 7-(pyridin-2-yl)coumarin. This intermediate is then reacted with 2-bromoethanol to form the final product, 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide. The synthesis of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been optimized to yield high purity and high yields.
Scientific Research Applications
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a range of neurological disorders such as anxiety, depression, and addiction. 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
CAS RN |
155272-58-5 |
|---|---|
Product Name |
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide |
Molecular Formula |
C17H16BrNO3 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
4-methyl-7-(2-pyridin-1-ium-1-ylethoxy)chromen-2-one;bromide |
InChI |
InChI=1S/C17H16NO3.BrH/c1-13-11-17(19)21-16-12-14(5-6-15(13)16)20-10-9-18-7-3-2-4-8-18;/h2-8,11-12H,9-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
LWLXEQHHKQZBAJ-UHFFFAOYSA-M |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC[N+]3=CC=CC=C3.[Br-] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC[N+]3=CC=CC=C3.[Br-] |
synonyms |
Pyridinium, 1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, br omide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



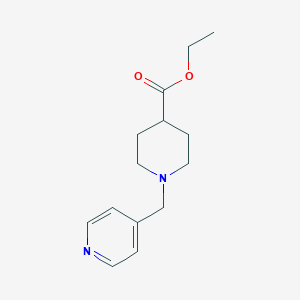
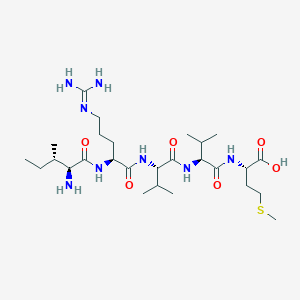
![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)
